molecular formula C20H21N3O2 B7702060 N-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No.: B7702060
M. Wt: 335.4 g/mol
InChI Key: LQYHOVBYKLJOFV-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide: is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a butanamide group attached to a phenyl ring substituted with dimethyl groups and an oxadiazole ring substituted with a phenyl group.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-14-11-12-17(13-15(14)2)21-18(24)9-6-10-19-22-20(23-25-19)16-7-4-3-5-8-16/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYHOVBYKLJOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Butanamide Group: The butanamide group can be introduced through an amide coupling reaction, where an amine reacts with a carboxylic acid or its derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Substitution on the Phenyl Ring: The dimethyl groups on the phenyl ring can be introduced through Friedel-Crafts alkylation using methyl halides in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, forming corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amines or other reduced products.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: The oxadiazole ring and phenyl groups can participate in various chemical reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide: can be compared with other oxadiazole derivatives such as:

Uniqueness

  • Structural Features : The presence of both dimethylphenyl and phenyl-oxadiazole groups in the same molecule provides unique chemical and physical properties.
  • Reactivity : The specific arrangement of functional groups allows for distinct reactivity patterns compared to other similar compounds.

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